molecular formula C8H5BrClF3O2 B8310281 (4-Bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol

(4-Bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol

Cat. No.: B8310281
M. Wt: 305.47 g/mol
InChI Key: WGPANXACDVMCJL-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C8H5BrClF3O2 and its molecular weight is 305.47 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrClF3O2

Molecular Weight

305.47 g/mol

IUPAC Name

[4-bromo-2-chloro-5-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H5BrClF3O2/c9-5-2-6(10)4(3-14)1-7(5)15-8(11,12)13/h1-2,14H,3H2

InChI Key

WGPANXACDVMCJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-chloro-5-trifluoromethoxy-phenyl)-methanol (16.3 g, 71.94 mmol) in sulfuric acid (200 mL) and water (60 mL) was added bromine (12.65 g, 79.13 mmol), followed by silver sulfate (12.34 g, 39.57 mmol). The reaction mixture was stirred at RT for 1 h, poured onto ice, and then extracted with EtOAc (3×100 mL). The organic layers were combined, dried over Na2SO4 and concentrated to afford crude product, which was purified by flash chromatography (0-10% EtOAc in petroleum ether) to give the title intermediate (6.0 g, 27% yield). (m/z): [M−OH]+ calcd for C8H5BrClF3O2 286.91; 288.91. found 289.0.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.34 g
Type
catalyst
Reaction Step Two
Yield
27%

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